3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole
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Overview
Description
3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a chloromethyl group and a 3-chlorophenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated oxazole.
Scientific Research Applications
Chemistry
In chemistry, 3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of antimicrobial, anti-inflammatory, and anticancer agents. Studies have shown that derivatives of this compound can exhibit significant biological activity.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its applications include the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-5-phenyl-1,2-oxazole: Lacks the chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
3-(bromomethyl)-5-(3-chlorophenyl)-1,2-oxazole: The bromine atom can influence the compound’s reactivity and the types of reactions it undergoes.
5-(3-chlorophenyl)-1,2-oxazole:
Uniqueness
3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole is unique due to the presence of both a chloromethyl group and a 3-chlorophenyl group. This combination of functional groups provides a distinct reactivity profile, making it versatile for various synthetic and research applications.
Properties
CAS No. |
1009562-99-5 |
---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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